molecular formula C18H21N B13240940 1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline

1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13240940
M. Wt: 251.4 g/mol
InChI Key: ZIFKNYPBHUTZEG-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a tetrahydroisoquinoline core with a phenylpropyl substituent at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system. The reaction conditions typically involve heating the reactants in an acidic medium, such as hydrochloric acid or sulfuric acid, to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Dihydro or fully reduced tetrahydroisoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Investigated for its potential use in treating neurological disorders and as an analgesic.

    Industry: Utilized in the development of new materials and as a precursor for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, such as dopamine and serotonin receptors. Additionally, it may influence intracellular signaling pathways related to inflammation and cell survival.

Comparison with Similar Compounds

  • 1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline
  • 1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline
  • 1-(4-Phenylbutyl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness: this compound is unique due to its specific phenylpropyl substituent, which imparts distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H21N

Molecular Weight

251.4 g/mol

IUPAC Name

1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C18H21N/c1-2-7-15(8-3-1)9-6-12-18-17-11-5-4-10-16(17)13-14-19-18/h1-5,7-8,10-11,18-19H,6,9,12-14H2

InChI Key

ZIFKNYPBHUTZEG-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC=CC=C21)CCCC3=CC=CC=C3

Origin of Product

United States

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